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molecular formula C10H11NO3 B8520689 N-(2-Formyl-4-methoxyphenyl)acetamide

N-(2-Formyl-4-methoxyphenyl)acetamide

Cat. No. B8520689
M. Wt: 193.20 g/mol
InChI Key: VYKJLZNNMBOECK-UHFFFAOYSA-N
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Patent
US09186367B2

Procedure details

5-Methoxy-2-nitro-benzaldehyde (5.00 g, 0.0276 mol), Platinum dioxide (400 mg, 0.002 mol) and Sodium acetate trihydrate (300 mg, 0.002 mol) were placed in a pressure flask, followed by Ethyl acetate (200 mL, 2 mol). The reaction mixture was then purged under N2 at least 3 times, and H2 was introduced (purged 3 times) and maintained at 52 psi for 3 hours. The reaction mixture was then filtered, and cooled to at −20° C. N,N-Diisopropylethylamine (7.21 mL, 0.0414 mol) was added to the solution followed by Acetyl chloride (2.36 mL, 0.0331 mol). The reaction mixture was allowed to stir for 2 hours, and quenched with KHCO3 (sat). Organic layer was separated, and washed with waster, brine and dried over Na2SO4. Removal of solvent gave a crude product, which was then purified via chromatography (SiO2, 80 g, 0-100% ethyl acetate/hexanes; 4.28 g, 80%). 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 2.25 (s, 3H) 3.88 (s, 3H) 7.10-7.26 (m, 2H) 8.69 (d, J=9.06 Hz, 1H) 9.90 (s, 1H) 10.75-11.04 (m, 1H). MS (ESI, M+1): 194.10.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
7.21 mL
Type
reactant
Reaction Step Three
Quantity
2.36 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([N+:11]([O-])=O)=[C:7]([CH:10]=1)[CH:8]=[O:9].O.O.O.[C:17]([O-])(=[O:19])[CH3:18].[Na+].C(OCC)(=O)C.C(N(CC)C(C)C)(C)C.C(Cl)(=O)C>[Pt](=O)=O>[CH:8]([C:7]1[CH:10]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=1[NH:11][C:17](=[O:19])[CH3:18])=[O:9] |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=CC(=C(C=O)C1)[N+](=O)[O-]
Name
Quantity
300 mg
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pt](=O)=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
7.21 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Four
Name
Quantity
2.36 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
to stir for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then purged under N2 at least 3 times, and H2
ADDITION
Type
ADDITION
Details
was introduced
CUSTOM
Type
CUSTOM
Details
(purged 3 times)
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 52 psi for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CUSTOM
Type
CUSTOM
Details
quenched with KHCO3 (sat)
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
WASH
Type
WASH
Details
washed with waster, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)C1=C(C=CC(=C1)OC)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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